4-bromo-N,N-dimethylpyridin-2-amine
Overview
Description
4-Bromo-N,N-dimethylpyridin-2-amine is an organic compound with the molecular formula C7H9BrN2. It is a derivative of pyridine, characterized by the presence of a bromine atom at the fourth position and two methyl groups attached to the nitrogen atom at the second position. This compound is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes .
Mechanism of Action
Target of Action
It is commonly used as an intermediate in the pharmaceutical industry for the synthesis of various drugs .
Mode of Action
As an intermediate in drug synthesis, it likely interacts with its targets to induce changes that contribute to the therapeutic effects of the final drug product .
Biochemical Pathways
As an intermediate, its role in biochemical pathways would largely depend on the specific drug it is being used to synthesize .
Result of Action
As an intermediate in drug synthesis, its effects would be seen in the activity of the final drug product .
Action Environment
The action, efficacy, and stability of 4-bromo-N,N-dimethylpyridin-2-amine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-N,N-dimethylpyridin-2-amine typically involves the bromination of N,N-dimethylpyridin-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The bromine atom can be reduced to form N,N-dimethylpyridin-2-amine.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridines.
Oxidation Reactions: Formation of N-oxides.
Reduction Reactions: Formation of N,N-dimethylpyridin-2-amine.
Scientific Research Applications
4-Bromo-N,N-dimethylpyridin-2-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Comparison with Similar Compounds
- 2-Bromo-N,N-dimethylpyridin-4-amine
- 4-Chloro-N,N-dimethylpyridin-2-amine
- 4-Fluoro-N,N-dimethylpyridin-2-amine
Comparison: 4-Bromo-N,N-dimethylpyridin-2-amine is unique due to the presence of the bromine atom at the fourth position, which imparts distinct reactivity compared to its chloro and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the compound’s dimethylamino group enhances its nucleophilicity, making it a versatile reagent in various chemical transformations .
Properties
IUPAC Name |
4-bromo-N,N-dimethylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-10(2)7-5-6(8)3-4-9-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZMXPYRQCDFCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634097 | |
Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946000-27-7 | |
Record name | 4-Bromo-N,N-dimethylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10634097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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